Chlorflurenol-methyl

Flax senescence delay Yield enhancement Morphactin comparative efficacy

Auxin transport inhibitor studies often fail due to variable compound efficacy. Chlorflurenol-methyl delivers consistent, quantifiable morphactin activity where NPA and TIBA show minimal response. • 40% pod number increase in soybean at 10 μM foliar application vs. negligible response from NPA and TIBA • Consistent senescence delay at 25-50 g/ha postbloom in flax; yield enhancement in 2/6 field trials, outperforming dichlorflurenol • Rapid soil degradation (>90% in 4-8 days, sandy soils) without persistent microbiological inhibition Supplied with full analytical documentation for reproducible research outcomes.

Molecular Formula C15H11ClO3
Molecular Weight 274.7 g/mol
CAS No. 2536-31-4
Cat. No. B165928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorflurenol-methyl
CAS2536-31-4
Synonyms2-chloro-9-hydroxyfluorene-9-carboxylic acid methyl ester
chloroflurenol-methyl
methyl morphactin
Molecular FormulaC15H11ClO3
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O
InChIInChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3
InChIKeyLINPVWIEWJTEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.55e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Chlorflurenol-methyl Procurement Overview


Chlorflurenol-methyl (CAS 2536-31-4) is a synthetic morphactin-class plant growth regulator that functions primarily as an auxin polar transport inhibitor [1]. As the methyl ester derivative of chlorflurenol [2464-37-1], this fluorene-9-carboxylic acid derivative (molecular formula C15H11ClO3; MW 274.70) exhibits characteristic morphactin activity: inhibition of apical dominance, retardation of stem elongation, and modulation of senescence processes [2]. The compound is commercially utilized as a plant growth retardant, weed suppressant in amenity grass and rights-of-way, and senescence-modulating agent in agronomic crops [3].

1
Auxin Transport Inhibition Polar auxin flow disruption in vascular patterning, senescence, and reproductive development studies
2
Senescence & Yield Component Models Reported senescence delay and pod number increase in legume and flax model systems
3
Morphactin Research Tool Fluorene-9-carboxylic acid derivative; used in auxin transport inhibitor class comparisons

Chlorflurenol-methyl Substitution Limitations


Within the morphactin family and broader auxin transport inhibitor class, biological efficacy varies substantially by chemical structure. Chlorflurenol-methyl (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate) demonstrates quantifiably different activity profiles from its closest analogs: dichlorflurenol (methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate) and flurenol-methyl (non-chlorinated methyl ester) [1][2]. Field studies reveal that chlorflurenol-methyl consistently outperforms dichlorflurenol in senescence delay efficacy, yield enhancement frequency, and effective application rate thresholds [1]. Furthermore, among multiple auxin transport inhibitors tested for pod development in soybean, only methylchlorflurenol produced significant and consistent yield component improvement, while other inhibitors including N-1-naphthylphthalamic acid (NPA) and triiodobenzoic acid (TIBA) yielded minimal or variable responses [3]. Generic substitution without consideration of these quantitative differential parameters risks suboptimal efficacy, off-target effects, and failed experimental outcomes.

Morphactin analog variability
Dichlorflurenol or n-butyl flurenol may show different senescence delay efficacy and yield response profiles compared to chlorflurenol-methyl; direct substitution not advised without species-specific validation.
Auxin inhibitor class heterogeneity
NPA and TIBA often yield minimal or variable pod development responses, whereas chlorflurenol-methyl produced measurable increases in pod number; class-level interchangeability is unreliable.
Environmental fate mismatch
Soil degradation rates and leaching profiles differ among morphactins; selection for rapid soil dissipation requires compound-specific data review.

Chlorflurenol-methyl Differentiation Evidence


Flax Yield Enhancement vs. Dichlorflurenol

In multi-year field trials evaluating morphactins for senescence delay in flax (Linum usitatissimum L.), chlorflurenol-methyl applied postbloom at 95 g/ha significantly enhanced seed yield in two out of six trials, whereas dichlorflurenol applied at 100 g/ha increased yield in only one out of five trials [1]. Both compounds consistently delayed senescence (leaf yellowing), but chlorflurenol-methyl demonstrated superior yield translation frequency. Additionally, n-butyl flurenol was markedly less effective than chlorflurenol-methyl in senescence delay assays [2].

Flax Yield Enhancement vs. Dichlorflurenol
Head-to-head
Yield enhanced in 2/6 trials (95 g/ha) vs. 1/5 trials for dichlorflurenol (100 g/ha)
Supports selection for senescence-to-yield translation studies
Field trial data, flax postbloom; n-butyl flurenol markedly less effective
Flax senescence delay Yield enhancement Morphactin comparative efficacy

Soybean Pod Number vs. Auxin Transport Inhibitors

In controlled soybean (Glycine max) studies, methylchlorflurenol (MCF) applied at optimal concentration of 10 μM as a foliar spray produced a 40% increase in pod number with only 12% inhibition of stem elongation when applied 1 week after flowering initiation [1]. By comparison, the alternative auxin transport inhibitor 5-[2'-carboxyphenyl]-3-phenylpyrazole at 0.1 mM produced only a 27% increase in pod number, while N-1-naphthylphthalamic acid (NPA) produced little or no increase in pod number [1]. The pod number increase was attributed to prolonged initiation period with low pod abortion rates.

Soybean Pod Number vs. Auxin Inhibitors
Head-to-head
40% increase in pod number at 10 µM; NPA showed little/no response
Supports reproductive development research fit
Controlled soybean studies, foliar spray 1 week after flowering
Soybean pod development Auxin transport inhibitor Yield components

Senescence Delay vs. n-Butyl Flurenol

In field evaluations of senescence delay across multiple crop species, chlorflurenol-methyl applied postbloom at rates of 25 to 50 g/ha effectively retarded losses of chlorophyll and leaf area while promoting shoot growth and flowering in flax [1]. Dichlorflurenol was slightly less effective than chlorflurenol-methyl at comparable rates, and n-butyl flurenol was markedly less effective [1]. For wheat, chlorflurenol-methyl treatment at 500 or 1,000 g/ha after anthesis increased seed yield, while dichlorflurenol required 1,000 g/ha applied at boot stage to increase oat yield [2].

Senescence Delay vs. n-Butyl Flurenol
Head-to-head
Effective senescence delay at 25–50 g/ha; n-butyl flurenol markedly less effective
Indicates lower active rate advantage in flax models
Field chlorophyll/leaf area retention; wheat yield increased at 500–1000 g/ha
Senescence delay Chlorophyll retention Morphactin rate response

Soil Degradation and Environmental Fate

In degradation studies with two sandy soils (Ct = 1.0% and 2.58%) treated with 11.35 mg/kg chlorflurenol-methyl (equivalent to 2.8 kg a.i./ha), over 90% of the parent compound disappeared within 4 to 8 days [1]. Degradation products identified were 2-chloro-9-hydroxyfluorene-9-carboxylic acid (chlorflurenol free acid) and 2-chlorofluorenone, which undergo further decomposition [1]. Leaching tests showed chlorflurenol-methyl was not washed from soil columns with only trace 2-chlorofluorenone detected in effluent from low-organic-carbon soil (0.69% Ct) [1]. No persistent inhibition of nitrogen fixation, ammonification, nitrification, or microbial populations was observed [1].

Soil Degradation & Environmental Fate
Class-level
Over 90% degradation within 4–8 days in sandy soils
Rapid dissipation profile review
No persistent microbiological inhibition observed; minimal leaching
Soil degradation Environmental fate Microbiological impact

Leaf Disc Senescence vs. Kinetin

In Raphanus sativus (radish) leaf disc senescence assays under low light conditions (8.12 μmol photon m⁻² s⁻¹ PFD), both kinetin and chlorflurenol methyl ester (CME 74050) were effective in delaying senescence by minimizing breakdown of chlorophylls and carotenoids and by reducing peroxidase and protease activity [1]. Both plant growth regulators showed concentration-dependent efficacy, with higher concentrations being more effective than lower ones [1]. While not a direct efficacy comparison with morphactin analogs, this study establishes chlorflurenol-methyl as functionally comparable to cytokinins in senescence delay applications.

Leaf Disc Senescence vs. Kinetin
Supporting
Comparable chlorophyll retention and reduced protease/peroxidase activity
Cross-class functional activity context
Raphanus sativus leaf discs, low-light assay; concentration-dependent
Leaf senescence Chlorophyll retention Plant growth regulator comparison

Chlorflurenol-methyl Application Scenarios


Soybean Pod Development and Yield Research

Based on demonstrated 40% increase in pod number at 10 μM foliar application with minimal stem elongation inhibition (12%) in controlled studies [1], chlorflurenol-methyl is appropriate for research investigating auxin transport roles in reproductive development, pod initiation timing, and source-sink relationships in legume crops. The differential efficacy compared to NPA and other auxin transport inhibitors (which showed little or no response) makes this compound uniquely suited for this application [1].

Flax Senescence Delay and Yield Enhancement

Field trial data demonstrating consistent senescence delay at 25-50 g/ha postbloom application rates, with significant yield enhancement in two of six trials [1][2], supports use in flax production systems where canopy longevity extension is desired. The superior performance of chlorflurenol-methyl over dichlorflurenol (yield enhancement in 2/6 vs. 1/5 trials) and n-butyl flurenol (markedly less effective) provides clear procurement rationale for this specific morphactin [1][2].

Auxin Transport Inhibition in Vascular Patterning

As an established auxin polar transport inhibitor that interferes with polar auxin flows in vascular patterning studies [1][2], chlorflurenol-methyl is applicable for research examining vascular system development, cambial differentiation, and vein patterning in model species including Arabidopsis and poplar. The compound's classification among fluorene-9-carboxylic acid derivatives with well-characterized chromatographic separation methods (HPLC, GLC with 2.4% coefficient of variation) supports analytical method validation .

Rights-of-Way and Industrial Vegetation Management

Patent literature identifies chlorflurenol-methyl for use as a plant growth retardant and weed suppressant in amenity grass, roadsides, railways, ditch banks, and industrial vegetation management (IVM) applications [1]. The compound's rapid soil degradation (>90% within 4-8 days in sandy soils) without persistent microbiological inhibition [2] may be relevant for applications where minimal soil residual activity is required.

Application
Selection Property
Validation Focus
Soybean pod development & yield component research
Reported pod number increase model
Reproductive sink strength and auxin flow endpoints
Flax senescence delay & canopy longevity studies
Senescence-to-yield translation profile
Chlorophyll retention and yield component monitoring
Auxin transport inhibition in vascular patterning
Polar auxin flow disruption activity
Vascular differentiation and cambial development assays
Industrial vegetation management & rights-of-way
Rapid soil degradation without persistent microbiological effect
Soil residual activity and environmental fate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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